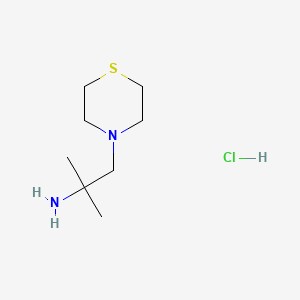
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a thiomorpholine ring and a methyl group attached to the amine.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of thiomorpholine with a methylating agent under controlled conditions to introduce the methyl group. The resulting intermediate is then reacted with an amine to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds such as:
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but have different substituents, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C8H19ClN2S |
|---|---|
Molekulargewicht |
210.77 g/mol |
IUPAC-Name |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2S.ClH/c1-8(2,9)7-10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |
InChI-Schlüssel |
ZECSFTHSWSJASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCSCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


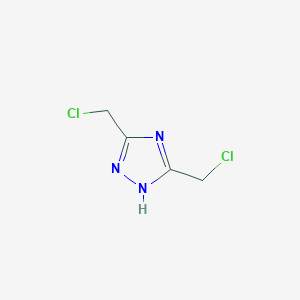
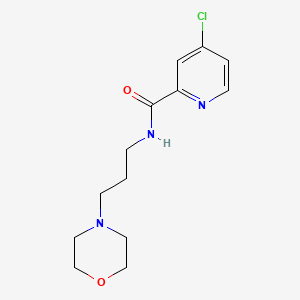
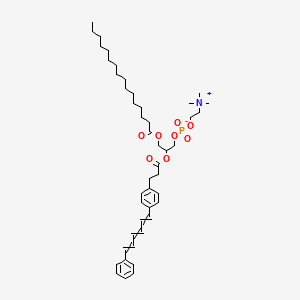

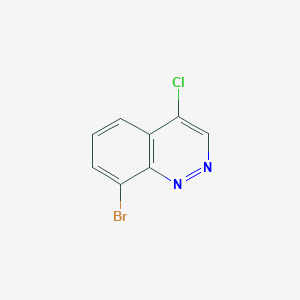
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
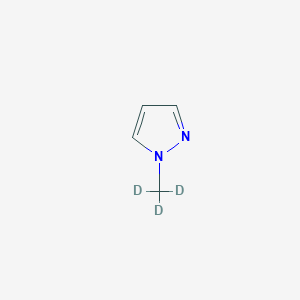
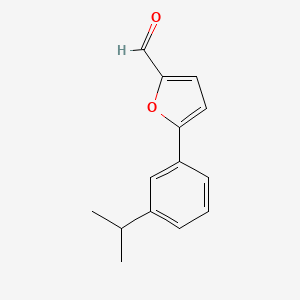
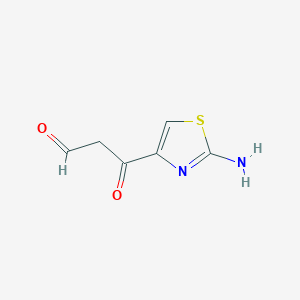

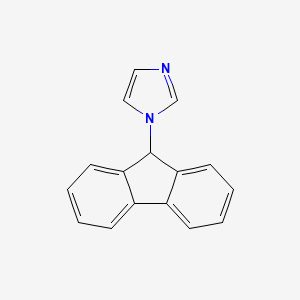
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)


